(R)-2-Amino-4-(benzylthio)butanoic acid

Description

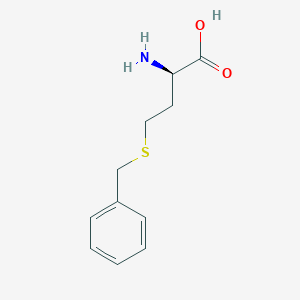

(R)-2-Amino-4-(benzylthio)butanoic acid is a chiral non-proteinogenic amino acid characterized by a benzylthio (-S-CH₂C₆H₅) substituent at the fourth carbon of its butanoic acid backbone. Its structure consists of a stereogenic center at the second carbon (R-configuration) and a sulfur-containing side chain, which distinguishes it from canonical amino acids like methionine. The benzylthio group introduces significant steric bulk and hydrophobicity compared to smaller alkylthio substituents, likely influencing solubility, reactivity, and biological interactions .

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

(2R)-2-amino-4-benzylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 |

InChI Key |

KIPDMPPOTUGMPW-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CSCC[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(benzylthio)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine and benzyl chloride.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

Reaction Mechanism: The benzyl group is introduced to the cysteine molecule through a nucleophilic substitution reaction, where the thiol group of cysteine attacks the benzyl chloride, resulting in the formation of ®-2-Amino-4-(benzylthio)butanoic acid.

Industrial Production Methods

Industrial production of ®-2-Amino-4-(benzylthio)butanoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(benzylthio)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzylthio group.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: The corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Amino-4-(benzylthio)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its role in protein structure and function, particularly in the formation of disulfide bonds.

Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to modulate redox states in biological systems.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(benzylthio)butanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, particularly those involved in redox reactions.

Pathways Involved: It can modulate the redox state of cells by participating in the formation and reduction of disulfide bonds, thereby affecting cellular signaling and function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzylthio group increases molecular mass by ~92 g/mol compared to methylthio and ~78 g/mol compared to ethylthio, significantly altering hydrophobicity and steric hindrance. This may reduce aqueous solubility and affect binding to biological targets .

- Stereochemistry : All three compounds share the (R)-configuration at the second carbon, critical for chiral recognition in enzymatic or receptor-mediated processes .

Physicochemical and Functional Differences

Solubility and Stability

- (R)-Methylthio analog (D-methionine) : Highly water-soluble (33 g/L at 25°C) due to the small methylthio group. Stable under physiological pH but prone to oxidation at the sulfur atom .

- (R)-Ethylthio analog : Lower solubility (~20 g/L) attributed to increased hydrophobicity. Safety data indicate stability in laboratory conditions but recommend storage at -20°C for long-term use .

- (R)-Benzylthio analog: Predicted low solubility (<5 g/L) due to the aromatic benzyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.